![molecular formula C17H13Cl2N3O B3857037 N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide](/img/structure/B3857037.png)
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide
Übersicht
Beschreibung
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as DBIH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBIH is a hydrazone derivative of indole-2-carboxylic acid and has been reported to exhibit a wide range of biological activities, including anticancer, antitubercular, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways and cellular processes. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to inhibit the activity of key enzymes, such as topoisomerase II and HDACs, which play critical roles in cancer cell proliferation and survival. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and modulate multiple signaling pathways. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been shown to exhibit potent antitubercular and antimicrobial activities, inhibiting the growth of Mycobacterium tuberculosis and various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has several advantages for lab experiments, including its potent activity against cancer cells and microorganisms, its ability to modulate multiple signaling pathways, and its relatively low toxicity. However, N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
The potential therapeutic applications of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide are vast, and future research should focus on exploring its full therapeutic potential. Some possible future directions include:
1. Investigating the synergistic effects of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide with other anticancer and antimicrobial agents.
2. Developing novel formulations of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide to improve its solubility and bioavailability.
3. Investigating the mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide in more detail to identify new targets for drug development.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide in humans.
5. Exploring the potential of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide as a lead compound for the development of new drugs with improved therapeutic properties.
In conclusion, N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is a synthetic compound with significant potential for therapeutic applications in various diseases. Its potent anticancer, antitubercular, and antimicrobial activities make it an attractive candidate for drug development. Future research should focus on exploring its full therapeutic potential and developing new drugs based on its structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been investigated for its antitubercular and antimicrobial activities. It has been reported to exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and various bacterial and fungal strains. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to inhibit the growth of these microorganisms by targeting key enzymes and cellular processes.
Eigenschaften
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-6-5-12(15(19)8-13)10-20-22-17(23)9-14-7-11-3-1-2-4-16(11)21-14/h1-8,10,21H,9H2,(H,22,23)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYJRBLQRLYCK-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.